molecular formula C12H14Cl2N2O2 B14891515 3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride

3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride

Cat. No.: B14891515
M. Wt: 289.15 g/mol
InChI Key: YXELGLWRIXSSCC-UHFFFAOYSA-N
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Description

3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol and a strong acid catalyst.

    Aminoethylation: The aminoethyl group can be introduced through a reductive amination reaction, where the quinoline derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride
  • 3-(1-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride
  • 3-(1-aminoethyl)-6-chloro-8-methoxyquinolin-2(1H)-one hydrochloride

Uniqueness

3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the quinoline core. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

3-(1-aminoethyl)-6-chloro-7-methoxy-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C12H13ClN2O2.ClH/c1-6(14)8-3-7-4-9(13)11(17-2)5-10(7)15-12(8)16;/h3-6H,14H2,1-2H3,(H,15,16);1H

InChI Key

YXELGLWRIXSSCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC(=C(C=C2NC1=O)OC)Cl)N.Cl

Origin of Product

United States

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